

Technical Support Center: Optimizing Custodiol® Perfusion for Liver Preservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Custodiol
Cat. No.:	B12649038

[Get Quote](#)

Welcome to the technical support center for optimizing **Custodiol®** perfusion temperature in liver preservation studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling temperature for **Custodiol®** HTK solution?

A1: **Custodiol®** HTK solution should be stored in a refrigerator at 2-8°C and protected from light.^[1] It is a ready-to-use solution and does not require additives or filters before perfusion.^[2]

Q2: What is the standard perfusion temperature for liver preservation using **Custodiol®** for static cold storage (SCS)?

A2: For liver and pancreas protection, the recommended temperature of the **Custodiol®** solution is 0-4°C.^[3] The liver should be stored and transported in cold **Custodiol®** at 2-4°C.^[3]
^[4]

Q3: What are the key components of **Custodiol®** HTK solution and their functions?

A3: **Custodiol®** HTK's primary ingredients include:

- Histidine: A potent cellular buffer that helps to moderate the drop in pH.^{[1][2]}

- Tryptophan: An antioxidant that supports membrane activity.[1]
- Ketoglutarate: A membrane stabilizer and a substrate for anaerobic metabolism.[1] The solution is low in sodium and potassium, which allows for increased osmotic space for better buffering and eliminates the need to flush the organ before implantation.[1][2]

Q4: How does **Custodiol®** compare to University of Wisconsin (UW) solution for liver preservation?

A4: **Custodiol®** is a low-viscosity solution, nearly identical to water, which may allow for better penetration into the liver microcirculation.[2][5] In contrast, UW solution has a higher viscosity.[6] Studies have shown that **Custodiol®** performs similarly to UW solution in clinical liver transplantation settings.[6][7] A multi-center trial indicated patient survival rates for HTK-preserved livers are similar to those for UW-preserved livers.[4]

Q5: Are there newer formulations of **Custodiol®** available for research?

A5: Yes, **Custodiol-N** is a modified HTK solution that has been developed based on new insights into cold-induced cell injury.[8][9] It is fortified with amino acids like glycine and alanine to inhibit hypoxia-induced plasma membrane pore formation and contains iron chelators to protect against injury to the coronary vasculature during cold ischemia.[8] Preclinical data suggest **Custodiol-N** may be superior to the traditional **Custodiol®** solution in cold static organ preservation.[8]

Troubleshooting Guide

Q1: I'm observing significant cell death in my liver samples after cold storage with **Custodiol®**. What could be the cause and how can I mitigate it?

A1:

- Prolonged Cold Ischemia: Exceeding recommended cold ischemia times can lead to increased cell injury. For livers preserved with **Custodiol®**, it is generally advised not to exceed 12-15 hours.[3][4] A retrospective study on human liver grafts preserved with **Custodiol** indicated that a cold ischemia time of over 8 hours was associated with higher levels of total bilirubin and GGT post-transplantation.[10]

- Suboptimal Temperature: Ensure the **Custodiol®** solution and storage temperature are consistently maintained between 0-4°C for static cold storage.[\[3\]](#) Deviations from this range can accelerate metabolic processes and cellular damage.
- Ferroptosis: Recent research suggests that ferroptosis, an iron-dependent form of programmed cell death, can be triggered during cold storage.[\[11\]](#) The activation of the ASK1/p-p38 axis during cold storage can lead to ferroptotic cell death.[\[11\]](#) Consider the use of ferroptosis inhibitors, such as ferrostatin-1, added to the preservation solution to potentially mitigate this form of cell death.[\[11\]](#)
- Cold-Induced Injury: Hypothermia itself can induce cellular injury, partly mediated by reactive oxygen species and intracellular "redox-active" iron.[\[8\]](#) The use of newer formulations like **Custodiol-N**, which contains iron chelators, may help to reduce this type of injury.[\[8\]](#)

Q2: My perfusion pressure seems inconsistent during the initial flush. What are the recommended pressure guidelines?

A2:

- Gravity Perfusion: For liver and pancreas protection, gravity perfusion is typically applied, with the container positioned 1 meter above the level of the heart.[\[3\]](#)
- Hydrostatic Pressure: A maximum hydrostatic pressure of 120 mmHg is recommended for the perfusion of the liver, kidney, pancreas, and/or heart.[\[4\]](#)
- Low-Viscosity Considerations: **Custodiol®** has a low viscosity, similar to water.[\[2\]](#) Therefore, using pressure bags may lead to overly rapid administration and a loss of the cooling effect. If pressure bags are used, it is recommended not to exceed 100 mmHg.[\[12\]](#)

Q3: I am working with extended criteria donor livers (e.g., steatotic livers). Is static cold storage with **Custodiol®** at 0-4°C the optimal approach?

A3: Static cold storage may not provide adequate protection for marginal livers, such as those with steatosis.[\[5\]](#) Alternative preservation methods are being investigated for these cases:

- Hypothermic Machine Perfusion (HMP): This technique involves continuous perfusion at hypothermic temperatures (typically 4-10°C) and can supply oxygen and metabolic

substrates to the graft.[5][13][14] Oxygenated HMP (HOPE) has been shown to improve the quality of liver protection in both normal and extended criteria donor livers.[5]

- Subnormothermic Machine Perfusion (SNMP): Perfusion at temperatures between 20-30°C may offer a balance between reducing metabolic rate and allowing for some metabolic recovery and repair.[13] Studies in animal models suggest that tissue ATP levels can be significantly higher at 20°C compared to both colder (10°C) and warmer (30-37°C) temperatures.[13]
- Normothermic Machine Perfusion (NMP): This method maintains the liver at body temperature (around 37°C) and provides oxygenated blood, medications, and nutrients.[15] NMP has been shown to reduce graft injury by 50% compared to cold storage.[15]

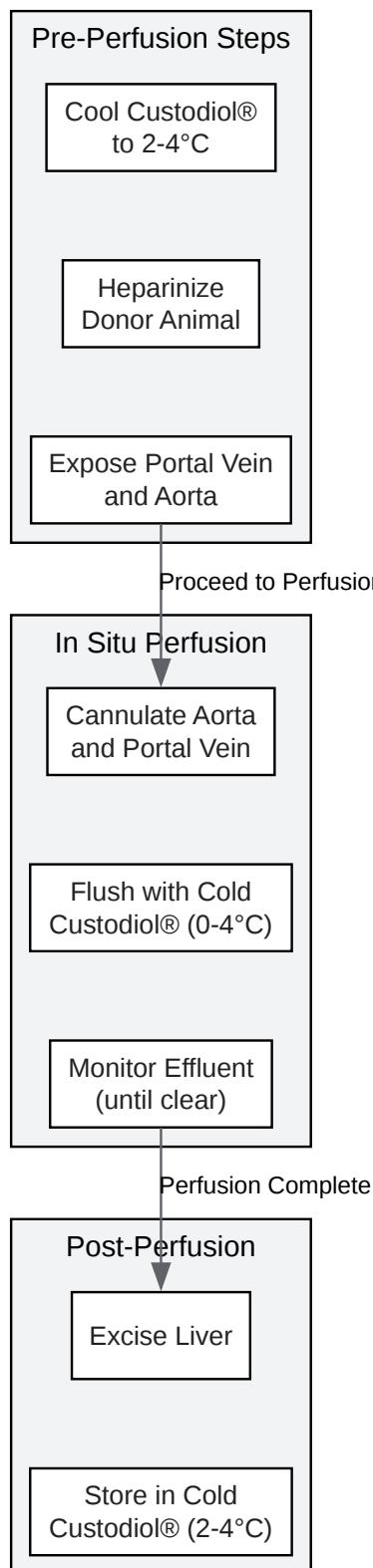
Data Summary Tables

Table 1: Recommended Perfusion and Storage Temperatures for **Custodiol®**

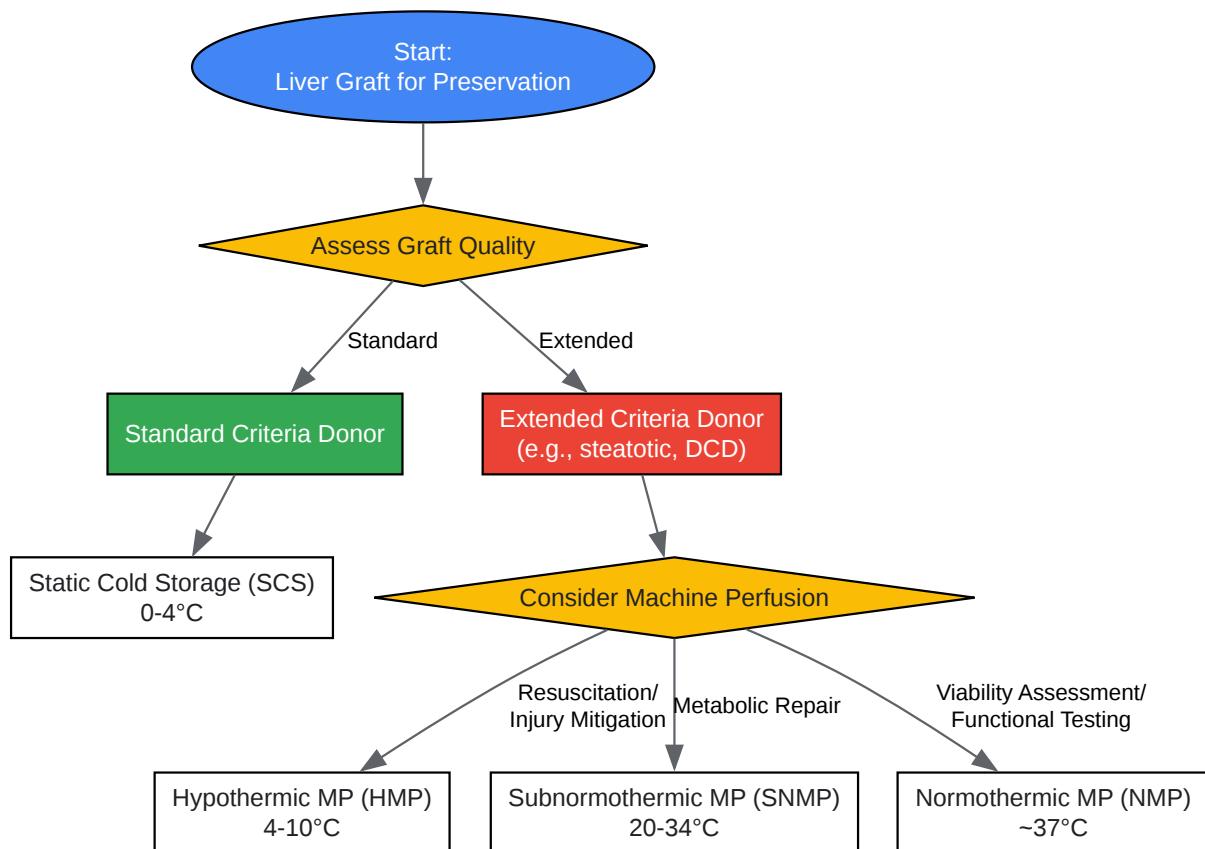
Organ	Perfusion Temperature	Storage Temperature	Maximum Cold Ischemia Time
Liver	0-4°C[3]	2-4°C[3][4]	12-15 hours[3][4]
Pancreas	0-4°C[3]	2-4°C[4]	15 hours[4]
Kidney	5-8°C[3]	2-4°C[3][4]	48 hours[3][4]
Heart	Not specified in snippets	2-4°C[4]	4 hours[4]

Table 2: Comparison of Liver Preservation Techniques and Associated Temperatures

Preservation Technique	Abbreviation	Typical Temperature Range	Key Characteristics
Static Cold Storage	SCS	0-4°C[3]	Standard method; reduces metabolic requirements.
Hypothermic Machine Perfusion	HMP	4-10°C[13]	Dynamic preservation with continuous infusion of substrates. [5]
Subnormothermic Machine Perfusion	SNMP	20-34°C[13]	May promote metabolic repair while suppressing metabolism.
Normothermic Machine Perfusion	NMP	~37°C[13]	Mimics physiological environment to support cellular function.[5]


Experimental Protocols

Protocol 1: Static Cold Storage (SCS) of Rat Liver with **Custodiol®**


- Preparation: Cool the **Custodiol®** HTK solution to 2-4°C.
- Heparinization: Administer heparin to the donor animal to prevent coagulation.
- Perfusion Setup: Expose the portal vein and aorta.
- In Situ Perfusion:
 - Cannulate the aorta for the main flush.
 - Initiate perfusion with cold (2-4°C) **Custodiol®** solution.[4] The recommended volume for a "total protection" scenario in human donors is 150-200 mL/kg body weight, which can be scaled down for a rat model.[3][12]

- Perform a portal vein flush with the same **Custodiol®** solution.[[12](#)]
- Continue perfusion until the effluent from the incised vena cava runs clear.
- Organ Procurement: Excise the liver.
- Storage: Immerse the liver completely in cold (2-4°C) **Custodiol®** solution in a sterile container for storage and transport.[[3](#)][[4](#)] Ensure the organ is stored for no longer than the intended ischemia time (typically less than 15 hours for clinical scenarios).[[4](#)]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Static Cold Storage (SCS) of Liver.

[Click to download full resolution via product page](#)

Caption: Decision Tree for Liver Preservation Temperature Strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. custodiol.com [custodiol.com]
- 2. custodiol.com [custodiol.com]

- 3. metapharm.com [metapharm.com]
- 4. custodiol.com [custodiol.com]
- 5. Liver graft preservation methods during cold ischemia phase and normothermic machine perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 10. Impact of Cold Ischemia Time on the Function of Liver Grafts Preserved With Custodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferroptotic Cell Death During Cold Storage is Essential in Liver Transplant Injury - ATC Abstracts [atcmeetingabstracts.com]
- 12. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]
- 13. The Effect of Preservation Temperature on Liver, Kidney, and Pancreas Tissue ATP in Animal and Preclinical Human Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ox.ac.uk [ox.ac.uk]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Custodiol® Perfusion for Liver Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12649038#optimizing-custodiol-perfusion-temperature-for-liver-preservation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com